Spectroscopic data for 2-(4-bromo-1H-pyrazol-1-yl)propanamide
Spectroscopic data for 2-(4-bromo-1H-pyrazol-1-yl)propanamide
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-bromo-1H-pyrazol-1-yl)propanamide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data expected for the novel heterocyclic compound, 2-(4-bromo-1H-pyrazol-1-yl)propanamide. As a potential building block in medicinal chemistry and drug development, unambiguous structural confirmation is paramount. This document serves as an authoritative reference for researchers, offering a detailed interpretation of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy data. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and supported by empirical data from analogous structures, establishing a robust framework for the characterization of this and related molecules.
Introduction: The Need for Rigorous Characterization
2-(4-bromo-1H-pyrazol-1-yl)propanamide is a substituted pyrazole derivative. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of a bromine atom at the C4 position and an N-substituted propanamide side chain creates a unique molecule with specific electronic and steric properties that are of interest for creating new chemical entities.
Accurate structural elucidation is the bedrock of chemical research and development. It ensures the identity and purity of a compound, which is critical for reproducible biological screening and meeting regulatory standards. This guide details the expected spectroscopic signatures of the title compound, providing a benchmark for its synthesis and analysis.
Predicted Spectroscopic Data: An Overview
The following table summarizes the key predicted spectroscopic data points for 2-(4-bromo-1H-pyrazol-1-yl)propanamide. Each of these will be discussed in detail in the subsequent sections.
| Technique | Parameter | Predicted Value and Description |
| HRMS (ESI+) | [M+H]⁺ | m/z 233.9978 / 235.9957 . Exhibits a characteristic 1:1 isotopic pattern due to ⁷⁹Br/⁸¹Br. |
| ¹H NMR | Chemical Shifts (δ) | Pyrazole H-3 & H-5 (~7.8-8.0 ppm), CH (~4.8 ppm), NH₂ (~7.0, 7.5 ppm, broad), CH₃ (~1.6 ppm). |
| ¹³C NMR | Chemical Shifts (δ) | C=O (~172 ppm), Pyrazole C-3 & C-5 (~140, 130 ppm), Pyrazole C-4 (~95 ppm), CH (~55 ppm), CH₃ (~18 ppm). |
| IR Spectroscopy | Key Frequencies (ν) | ~3350, 3180 cm⁻¹ (N-H Stretch), ~1670 cm⁻¹ (C=O Stretch, Amide I), ~1610 cm⁻¹ (N-H Bend, Amide II). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for amides as it can slow the exchange of amide protons, leading to sharper signals.
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a standard probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 5 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at 39.52 ppm).
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-5 (Pyrazole) | ~8.0 | Singlet (s) | - | 1H |
| H-3 (Pyrazole) | ~7.8 | Singlet (s) | - | 1H |
| NH₂ (Amide) | ~7.5, ~7.0 | Broad Singlet (br s) | - | 2H |
| CH (Aliphatic) | ~4.8 | Quartet (q) | ~7.2 Hz | 1H |
| CH₃ (Aliphatic) | ~1.6 | Doublet (d) | ~7.2 Hz | 3H |
Causality and Interpretation:
-
Pyrazole Protons (H-3, H-5): The protons on the pyrazole ring are expected to be deshielded due to the aromatic nature of the ring and the electron-withdrawing effect of the nitrogen atoms. They appear as sharp singlets because they lack adjacent protons for coupling. Data for 4-bromopyrazole itself shows two singlets in this region.[1] The N1-substitution will further influence their exact shifts.[2][3]
-
Amide Protons (NH₂): The chemical shift of amide protons is highly variable and dependent on solvent, concentration, and temperature. They often appear as two separate broad signals due to hindered rotation around the C-N bond and undergo exchange with trace water in the solvent.[4]
-
Aliphatic Protons (CH, CH₃): The methine proton (CH) is adjacent to the electron-withdrawing pyrazole ring, shifting it downfield to ~4.8 ppm. It is split into a quartet by the three neighboring methyl (CH₃) protons. Conversely, the methyl protons are split into a doublet by the single methine proton. This classic doublet-quartet pattern is a definitive indicator of an ethyl fragment derivative (in this case, a CH-CH₃ group).
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Assignment | Predicted δ (ppm) |
|---|---|
| C=O (Amide) | ~172 |
| C-3 (Pyrazole) | ~140 |
| C-5 (Pyrazole) | ~130 |
| C-4 (Pyrazole) | ~95 |
| CH (Aliphatic) | ~55 |
| CH₃ (Aliphatic) | ~18 |
Causality and Interpretation:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is significantly deshielded and appears in a characteristic region downfield, typically >170 ppm.
-
Pyrazole Carbons (C-3, C-4, C-5): The chemical shifts of the pyrazole ring carbons are consistent with published data for substituted pyrazoles.[5][6][7] The C-4 carbon, directly attached to the bromine, is expected at approximately 95 ppm. The C-3 and C-5 carbons, adjacent to the ring nitrogens, appear further downfield.
-
Aliphatic Carbons (CH, CH₃): These appear in the upfield region of the spectrum, as expected for sp³ hybridized carbons. The CH carbon, being directly attached to the pyrazole nitrogen, is more deshielded than the terminal CH₃ carbon.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula.
Experimental Protocol: HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
Acquisition:
-
Ionization Mode: Positive ion mode (ESI+). The amide and pyrazole nitrogens are readily protonated.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Determine the monoisotopic mass of the protonated molecule, [M+H]⁺. Compare this experimental mass to the theoretical mass calculated for the elemental formula C₆H₉BrN₃O⁺. The difference should be less than 5 ppm.
-
HRMS Spectral Analysis
The Bromine Isotopic Signature:
The most telling feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (~50.7% and ~49.3%, respectively).[8][9] This results in two molecular ion peaks separated by 2 m/z units with a relative intensity ratio of approximately 1:1.[10][11] This pattern is a definitive confirmation of the presence of a single bromine atom in the molecule.
Predicted HRMS Data
| Ion | Formula | Calculated m/z | Predicted Pattern |
|---|---|---|---|
| [M(⁷⁹Br)+H]⁺ | C₆H₉⁷⁹BrN₃O⁺ | 233.9978 | ~100% relative intensity |
| [M(⁸¹Br)+H]⁺ | C₆H₉⁸¹BrN₃O⁺ | 235.9957 | ~98% relative intensity |
Fragmentation Analysis: While full fragmentation analysis requires experimental data, likely fragmentation pathways would involve the neutral loss of the amide group (NH₃) or cleavage of the propanamide side chain at the C-N bond.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation by specific molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the mid-IR range, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum first, then the sample spectrum.
IR Spectral Analysis
The IR spectrum provides clear evidence for the key functional groups in 2-(4-bromo-1H-pyrazol-1-yl)propanamide.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Vibration | Intensity | Description |
|---|---|---|---|
| ~3350, ~3180 | N-H stretch (asymmetric & symmetric) | Medium | Two distinct peaks characteristic of a primary amide (-NH₂).[12][13] |
| ~2980-2900 | C-H stretch (aliphatic) | Medium | Absorption from the CH and CH₃ groups. |
| ~1670 | C=O stretch (Amide I band) | Strong | A very strong, sharp peak characteristic of an amide carbonyl. |
| ~1610 | N-H bend (Amide II band) | Strong | A strong peak resulting from the scissoring motion of the -NH₂ group.[12] |
| ~1450, ~1380 | C-H bend (aliphatic) | Medium | Bending vibrations from the CH₃ group. |
| ~1400 | C-N stretch | Medium | Stretch of the amide C-N bond. |
Integrated Structural Elucidation Workflow
Caption: Workflow for unambiguous structural elucidation.
Conclusion
The spectroscopic profile of 2-(4-bromo-1H-pyrazol-1-yl)propanamide is characterized by a set of distinct and mutually reinforcing signatures. The 1:1 isotopic pattern in the mass spectrum is definitive for the presence of bromine. Infrared spectroscopy confirms the primary amide functional group. Finally, ¹H and ¹³C NMR spectroscopy provide the precise map of the molecule's carbon-hydrogen framework and the substitution pattern on the pyrazole ring. This guide provides a robust, scientifically-grounded framework for the identification and quality assessment of this compound, ensuring data integrity for future research and development endeavors.
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